molecular formula C13H13NO4S B12604126 3-Amino-4-(3,4-dimethoxyphenyl)thiophene-2-carboxylic acid CAS No. 649757-62-0

3-Amino-4-(3,4-dimethoxyphenyl)thiophene-2-carboxylic acid

Cat. No.: B12604126
CAS No.: 649757-62-0
M. Wt: 279.31 g/mol
InChI Key: SSENBGNBARKBTB-UHFFFAOYSA-N
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Description

3-Amino-4-(3,4-dimethoxyphenyl)thiophene-2-carboxylic acid is a heterocyclic compound that features a thiophene ring substituted with an amino group, a carboxylic acid group, and a 3,4-dimethoxyphenyl group. Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(3,4-dimethoxyphenyl)thiophene-2-carboxylic acid can be achieved through various methods. One common approach involves the cyclization of amino-substituted heterocycles. For instance, the reaction of 3-amino-4-(3,4-dimethoxyphenyl)maleimide with carbonyl compounds and nitrous acid can yield the desired thiophene derivative .

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale cyclization reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-(3,4-dimethoxyphenyl)thiophene-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted thiophene derivatives .

Scientific Research Applications

3-Amino-4-(3,4-dimethoxyphenyl)thiophene-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-4-(3,4-dimethoxyphenyl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-4-(3,4-dimethoxyphenyl)maleimide
  • 3-Amino-4-(3,4-dimethoxyphenyl)-5-R-thiophene-2-carboxylic acids

Uniqueness

3-Amino-4-(3,4-dimethoxyphenyl)thiophene-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3,4-dimethoxyphenyl group enhances its potential for various applications compared to other thiophene derivatives .

Properties

CAS No.

649757-62-0

Molecular Formula

C13H13NO4S

Molecular Weight

279.31 g/mol

IUPAC Name

3-amino-4-(3,4-dimethoxyphenyl)thiophene-2-carboxylic acid

InChI

InChI=1S/C13H13NO4S/c1-17-9-4-3-7(5-10(9)18-2)8-6-19-12(11(8)14)13(15)16/h3-6H,14H2,1-2H3,(H,15,16)

InChI Key

SSENBGNBARKBTB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC(=C2N)C(=O)O)OC

Origin of Product

United States

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